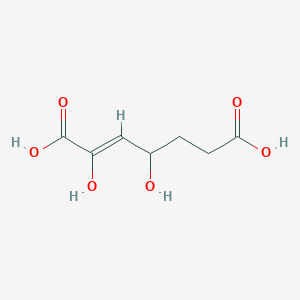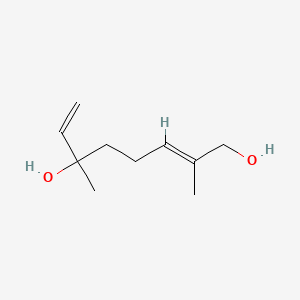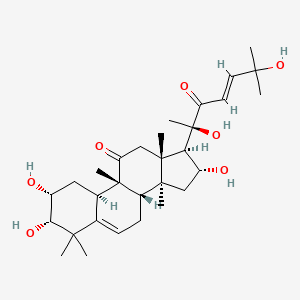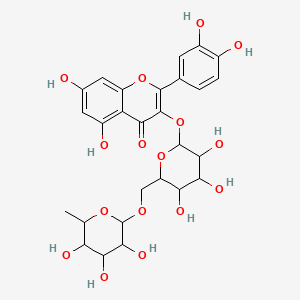
Vitamin P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These compounds are not actually vitamins but are a large class of polyphenol plant compounds found in deeply colored fruits, vegetables, cocoa, tea, and wine . Flavonoids are responsible for the color of many fruits and vegetables and provide plants with protection from ultraviolet rays and infection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Flavonoids can be synthesized through various chemical reactions, including the condensation of phenolic compounds with ketones or aldehydes. The synthesis often involves the use of catalysts such as acids or bases to facilitate the reaction. For example, the synthesis of flavonoids can be achieved through the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base .
Industrial Production Methods: Industrial production of flavonoids typically involves the extraction of these compounds from plant sources. The extraction process can include methods such as solvent extraction, supercritical fluid extraction, and ultrasound-assisted extraction. These methods aim to maximize the yield and purity of flavonoids from plant materials .
Analyse Des Réactions Chimiques
Types of Reactions: Flavonoids undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the structure and properties of flavonoids, leading to the formation of different compounds.
Common Reagents and Conditions:
Oxidation: Flavonoids can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reduction of flavonoids can be achieved using reagents like sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Substitution reactions involve the replacement of functional groups in flavonoids with other groups.
Major Products Formed: The major products formed from these reactions depend on the specific flavonoid and the reaction conditions. For example, oxidation of flavonoids can lead to the formation of quinones, while reduction can produce dihydroflavonoids .
Applications De Recherche Scientifique
Flavonoids have a wide range of scientific research applications due to their diverse biological activities. They are studied for their antioxidant, anti-inflammatory, and anticancer properties. In chemistry, flavonoids are used as natural dyes and as precursors for the synthesis of other compounds. In biology and medicine, flavonoids are investigated for their potential to prevent and treat various diseases, including cardiovascular diseases, diabetes, and cancer . In the industry, flavonoids are used in the production of dietary supplements, cosmetics, and pharmaceuticals .
Mécanisme D'action
Flavonoids exert their effects through various molecular targets and pathways. They act as antioxidants by neutralizing reactive oxygen species and free radicals, thereby preventing cellular damage. Flavonoids also modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. For example, they can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . Additionally, flavonoids can interact with cell surface receptors and transcription factors to regulate gene expression .
Comparaison Avec Des Composés Similaires
Phenolic Acids: Found in fruits, vegetables, and grains, phenolic acids have antioxidant properties but are structurally simpler than flavonoids.
Tannins: Present in tea, coffee, and wine, tannins have astringent properties and are used in tanning leather.
Propriétés
Numéro CAS |
10163-13-0 |
|---|---|
Formule moléculaire |
C27H28CdO16 |
Poids moléculaire |
720.9 g/mol |
Nom IUPAC |
cadmium(2+);7-hydroxy-2-(3-hydroxy-4-oxidophenyl)-4-oxo-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-5-olate |
InChI |
InChI=1S/C27H30O16.Cd/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;/q;+2/p-2 |
Clé InChI |
QBDVYUHPWTYFNX-UHFFFAOYSA-L |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])O)C5=CC(=C(C=C5)[O-])O)O)O)O)O)O)O.[Cd+2] |
| 153-18-4 1340-08-5 |
|
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1236685.png)

![(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid](/img/structure/B1236688.png)
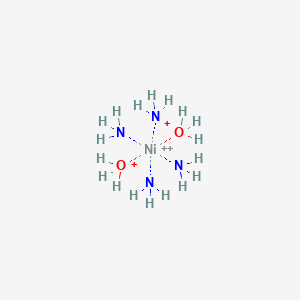
![4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236694.png)


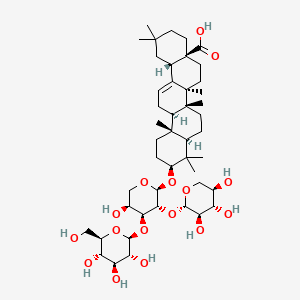
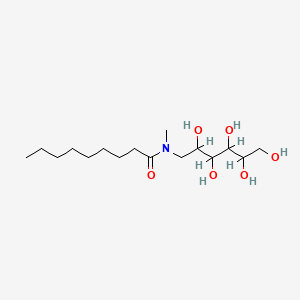
![4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B1236702.png)

